3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
CAS No.: 2175979-60-7
Cat. No.: VC6556027
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2175979-60-7 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 |
| IUPAC Name | 3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
| Standard InChI | InChI=1S/C15H20ClNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19) |
| Standard InChI Key | BNADOXJKUMSGFV-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)OCCO |
Introduction
3-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a chemical compound with the molecular formula C15H20ClNO3 and a molecular weight of 297.78 g/mol . This compound belongs to the class of benzamides, which are derivatives of benzoic acid. The presence of a chloro group and a hydroxyethoxycyclopentyl moiety attached to the benzamide core makes it a unique structure with potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide are not readily available, the general approach to synthesizing benzamide derivatives often involves the reaction of an acid chloride with an amine. For this compound, the synthesis might involve the reaction of 3-chlorobenzoyl chloride with a suitably protected form of (1-(2-hydroxyethoxy)cyclopentyl)methylamine.
Potential Applications
Benzamide derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating effects. Although specific biological data for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide are not available, its structural features suggest potential applications in these areas.
Related Compounds and Research Findings
Other benzamide derivatives have shown significant biological activity. For example, N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide exhibits potential as a CCR2 and CCR9 receptor inhibitor . Similarly, N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide demonstrates interesting crystal packing features and potential biological activities . These examples highlight the importance of structural modifications in benzamide derivatives for achieving specific biological effects.
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